Cas no 2172471-68-8 (1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine)

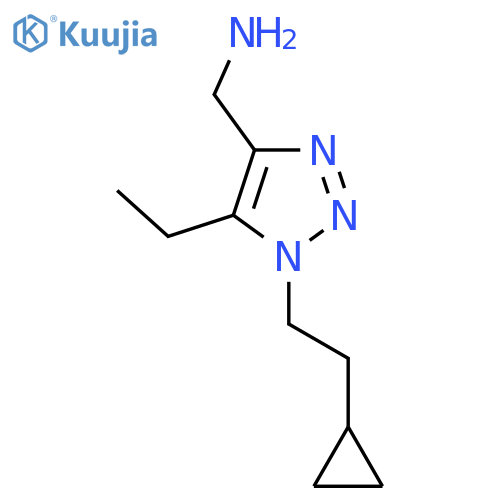

2172471-68-8 structure

商品名:1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine

- 2172471-68-8

- [1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine

- EN300-1595684

-

- インチ: 1S/C10H18N4/c1-2-10-9(7-11)12-13-14(10)6-5-8-3-4-8/h8H,2-7,11H2,1H3

- InChIKey: CKCIHNKDJDIJMW-UHFFFAOYSA-N

- ほほえんだ: N1(C(CC)=C(CN)N=N1)CCC1CC1

計算された属性

- せいみつぶんしりょう: 194.153146591g/mol

- どういたいしつりょう: 194.153146591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1595684-0.1g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 0.1g |

$1244.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-1.0g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-0.05g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-0.25g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-250mg |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 250mg |

$1170.0 | 2023-09-23 | ||

| Enamine | EN300-1595684-100mg |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 100mg |

$1119.0 | 2023-09-23 | ||

| Enamine | EN300-1595684-5.0g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-10.0g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-2.5g |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1595684-2500mg |

[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |

2172471-68-8 | 2500mg |

$2492.0 | 2023-09-23 |

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

2172471-68-8 (1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 55290-64-7(Dimethipin)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬